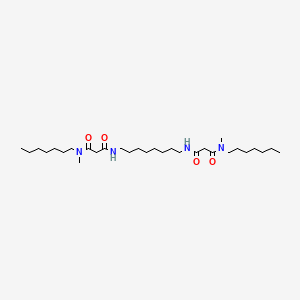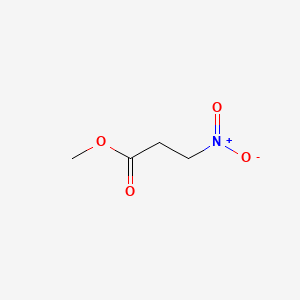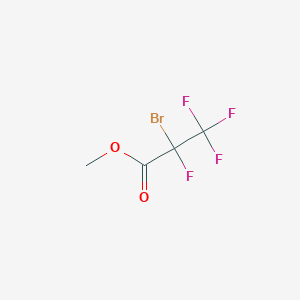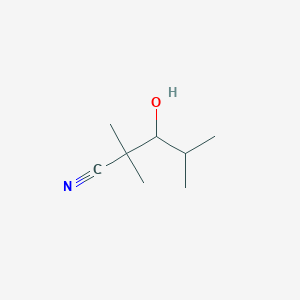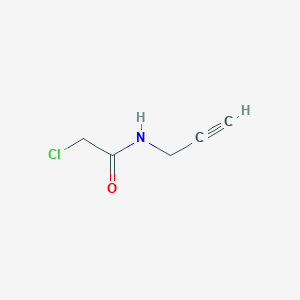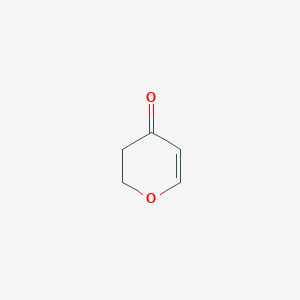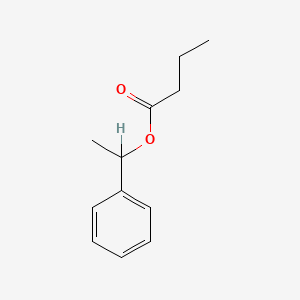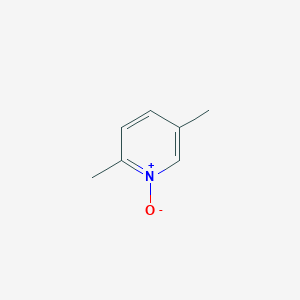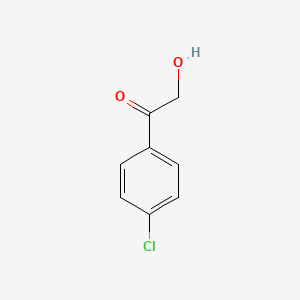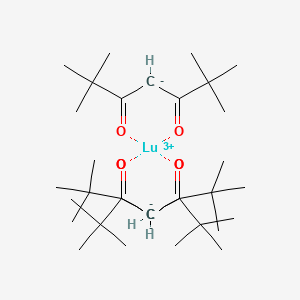
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium(III)
概要
説明
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium(III), is a coordination complex of lutetium This compound is known for its stability and is used in various scientific and industrial applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium (III) typically involves the reaction of lutetium nitrate or lutetium chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in a suitable solvent such as methanol. The reaction is usually carried out under reflux conditions to ensure complete reaction and formation of the desired complex .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired 99% purity.
化学反応の分析
Types of Reactions: Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium (III) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of lutetium oxide.
Reduction: Reduction reactions can convert the lutetium complex into lower oxidation states, although these reactions are less common.
Substitution: Ligand substitution reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedionato ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various ligands such as phosphines or amines can be used in substitution reactions.
Major Products:
Oxidation: Lutetium oxide.
Reduction: Lower oxidation state lutetium complexes.
Substitution: New lutetium complexes with different ligands.
科学的研究の応用
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium (III) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other lutetium complexes and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique properties.
Medicine: Explored for its potential in radiotherapy and as a diagnostic tool in nuclear medicine.
作用機序
The mechanism of action of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium (III) involves its ability to form stable complexes with various ligands. The lutetium ion interacts with the oxygen atoms of the 2,2,6,6-tetramethyl-3,5-heptanedionato ligands, forming a stable coordination complex. This stability is crucial for its applications in various fields, as it ensures consistent performance and reliability .
類似化合物との比較
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese (III)
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium (III)
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium (III)
Comparison:
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese (III): This compound is used as a catalyst in various organic reactions and has different reactivity compared to the lutetium complex .
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium (III): Similar to the lutetium complex, it is used in the production of thin films and coatings but has different electronic properties due to the different metal center .
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium (III): This compound is used as a luminescent material in various applications, highlighting its unique optical properties compared to the lutetium complex .
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium (III) stands out due to its stability and versatility in various applications, making it a valuable compound in scientific research and industrial processes.
特性
IUPAC Name |
lutetium(3+);2,2,6,6-tetramethylheptane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H19O2.Lu/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLFRFWUVAFZKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Lu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57LuO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15492-45-2 | |
| Record name | (OC-6-11)-Tris(2,2,6,6-tetramethyl-3,5-heptanedionato-κO3,κO5)lutetium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15492-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


